1,1,1,3,3-Pentachloropropane
Overview
Description
1,1,1,3,3-Pentachloropropane is an organochlorine compound with the molecular formula C₃H₃Cl₅ and a molecular weight of 216.321 g/mol . It is a chlorinated derivative of propane, characterized by the presence of five chlorine atoms attached to the carbon chain. This compound is known for its use in various industrial applications due to its chemical stability and reactivity.
Preparation Methods
1,1,1,3,3-Pentachloropropane can be synthesized through several methods:
Telomerization Reaction: One common method involves the telomerization of carbon tetrachloride with vinyl chloride in the presence of a catalyst. Iron powder is often used as a catalyst precursor, and dibutyl phosphate acts as a co-catalyst.
Continuous Preparation Method: Another method involves the continuous introduction of 1,1,1,3,3-tetrachloropropane and chlorine into a reactor, where they react under the influence of a solid oxide catalyst to produce this compound.
Chemical Reactions Analysis
1,1,1,3,3-Pentachloropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated derivatives. Reducing agents like hydrogen gas in the presence of a catalyst can be used for this purpose.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of chlorinated alcohols or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield chlorinated alcohols, while reduction can produce partially dechlorinated alkanes.
Scientific Research Applications
1,1,1,3,3-Pentachloropropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: Research studies have explored its potential effects on biological systems, although its use in this field is limited due to its toxicity.
Medicine: There is limited application in medicine, primarily due to its toxic nature. it can be used in the synthesis of certain pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-pentachloropropane involves its interaction with various molecular targets. In the absence of a catalyst, it follows a free radical reaction mechanism. in the presence of a catalyst, it undergoes a non-chain redox mechanism . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or co-catalysts.
Comparison with Similar Compounds
1,1,1,3,3-Pentachloropropane can be compared with other similar compounds, such as:
1,1,2,3,3-Pentachloropropane: This compound has a similar molecular formula but differs in the position of chlorine atoms.
1-Chloro-3,3,3-trifluoropropene: This compound is used as an environmentally friendly alternative in various applications.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which imparts distinct reactivity and stability compared to other chlorinated propanes.
Properties
IUPAC Name |
1,1,1,3,3-pentachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c4-2(5)1-3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWFZKBKXPXGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074901 | |
Record name | Propane, 1,1,1,3,3-pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propane, 1,1,1,3,3-pentachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23153-23-3 | |
Record name | 1,1,1,3,3-Pentachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23153-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,3,3-pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023153233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,3,3-pentachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1,1,3,3-pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3-pentachloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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